9-(2-phenoxyethyl)-9H-purin-6-amine is a purine derivative notable for its structural and functional properties in various biochemical applications. This compound features a purine base linked to a phenoxyethyl group, which contributes to its unique pharmacological profile. The compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antiviral and anticancer research.
The compound can be synthesized through various organic chemistry methods, often involving complex multi-step processes that utilize readily available precursors. It is not commonly found in nature and is primarily produced in laboratory settings or through industrial synthesis.
9-(2-phenoxyethyl)-9H-purin-6-amine falls under the category of purine analogs. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism. This specific compound can be classified as a nucleoside analog due to its structural similarity to nucleosides, which are essential for DNA and RNA synthesis.
The synthesis of 9-(2-phenoxyethyl)-9H-purin-6-amine typically involves several key steps:
The synthesis may require specific reaction conditions, including temperature control, solvent choice, and reaction time optimization to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
The molecular formula for 9-(2-phenoxyethyl)-9H-purin-6-amine is . The structure consists of a purine ring system with an attached phenoxyethyl side chain.
Property | Data |
---|---|
Molecular Formula | C14H16N4O |
Molecular Weight | 272.30 g/mol |
IUPAC Name | 9-(2-phenoxyethyl)-9H-purin-6-amine |
InChI Key | XXXXXX |
Canonical SMILES | CCOCC1=NC2=C(N=CN=C1)N=C(N2)C(=O)C |
The compound's structural data can be analyzed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
9-(2-phenoxyethyl)-9H-purin-6-amine can participate in several chemical reactions:
The specific products formed from these reactions depend heavily on the reaction conditions, including temperature, solvent, and concentration of reactants.
The mechanism of action for 9-(2-phenoxyethyl)-9H-purin-6-amine primarily involves interactions with biological targets such as enzymes and nucleic acids:
Studies have shown that modifications on the purine structure influence its biological activity significantly, affecting potency and specificity against various viral targets.
9-(2-phenoxyethyl)-9H-purin-6-amine has several applications in scientific research:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5